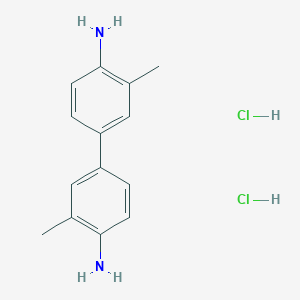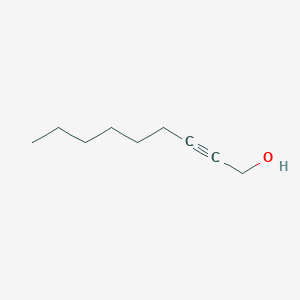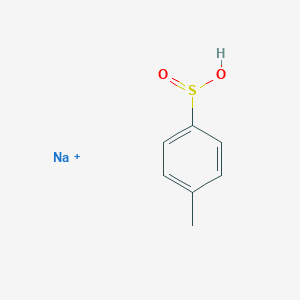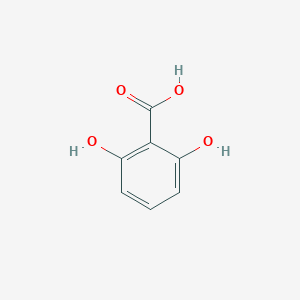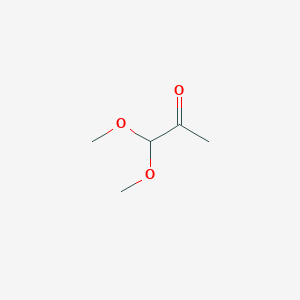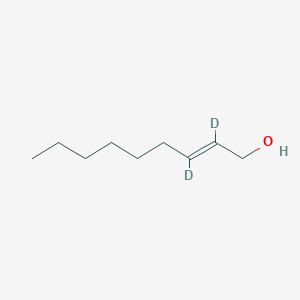
Triphenylantimony oxide
Vue d'ensemble
Description
Triphenylantimony oxide is a chemical compound that serves as a precursor for various organoantimony compounds. It is used in the synthesis of triphenylantimony diesters by reacting with monocarboxylic acids in methanol . This compound is central to the preparation of various antimony complexes, which are of interest due to their structural and redox properties .
Synthesis Analysis
The synthesis of triphenylantimony derivatives often involves the reaction of triphenylantimony oxide with other reagents. For instance, triphenylantimony diesters are prepared by reacting triphenylantimony oxide with monocarboxylic acids . Similarly, triphenylantimony bis(aminoacylate)s are synthesized through direct condensation with N-protected amino acids . Other synthesis methods include the reaction with methacrylic acid in the presence of hydrogen peroxide to form triphenylantinony dimethacrylate , and the reaction with hydrogen peroxide and various oximes to produce triphenylantimony oximates .
Molecular Structure Analysis
The molecular structure of triphenylantimony derivatives varies depending on the ligands attached to the antimony center. For example, triphenylantimony(V) catecholates exhibit a pentacoordinated environment ranging from trigonal bipyramidal to distorted tetragonal pyramidal . Diphenoxytriphenylantimony shows a trigonal bipyramidal coordination , while triphenylantimony bis(acetophenoneoximate) has a distorted trigonal-bipyramidal coordination with oxime groups in axial positions .
Chemical Reactions Analysis
Triphenylantimony oxide participates in various chemical reactions to form different organoantimony compounds. It can act as a catalyst precursor in peptide synthesis, leading to the formation of dipeptides . The compound also reacts with methacrylic acid and hydrogen peroxide to yield triphenylantinony dimethacrylate . Additionally, it can undergo reactions with oximes to form triphenylantimony oximates with trigonal-bipyramidal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylantimony derivatives are influenced by their molecular structure. For instance, the presence of an alkoxymethyl-group in the catecholate ligand of triphenylantimony(V) catecholates does not lead to its coordination to the central antimony atom, affecting the redox properties of the complexes . The crystal structure of diphenoxytriphenylantimony reveals equal Sb–C bond lengths and a linear OSbO angle, indicating a symmetrical trigonal bipyramidal coordination . The electrochemical properties, such as oxidation potentials, are also determined by the substituents attached to the antimony center .
Applications De Recherche Scientifique
1. Antileishmanial and Antibacterial Activities
- Summary of Application : Triphenylantimony (V) complexes with benzoic acid derivatives have been studied for their in vitro antileishmanial and antibacterial activities .
- Methods of Application : The complexes were synthesized with L = acetylsalicylic acid (HL1) or 3-acetoxybenzoic acid (HL2) and M = triphenylantimony (V) (M1). The complexes, [M1 (L1) 2] ( 1 ), [M1 (L2) 2 ]∙CHCl 3 ( 2 ) were characterized by elemental analysis, IR and NMR .
- Results or Outcomes : The metal complexes, their metal salts and ligands were evaluated in vitro for their activities against Leishmania infantum and amazonensis promastigotes and Staphylococcus aureus and Pseudomonas aeruginosa bacteria .
2. Catalytic Amidation
- Summary of Application : Triphenylantimony dicarboxylates have been used in the aminolysis reaction to afford corresponding amides and triphenylstibine oxide .
- Methods of Application : Triphenylantimony dicarboxylates (Ph3Sb (O2CR)2, where R=Me, CF3, Ph and CH2NH-Z) readily reacted with amines (R′NH2, where R′=n-C6H13, s-Bu, C6H1 .
- Results or Outcomes : The reaction resulted in the formation of corresponding amides and triphenylstibine oxide in fairly good yields .
Safety And Hazards
Triphenylantimony oxide is toxic if swallowed, in contact with skin, or if inhaled . It should be handled only outdoors or in a well-ventilated area. Protective gloves and clothing should be worn when handling this compound. If swallowed, immediate medical attention is required .
Relevant Papers
Several papers have been published on the topic of Triphenylantimony oxide and related compounds. These include studies on the synthesis and structures of triphenylantimony oximates , reactions of diphosphine-stabilized Os3 clusters with triphenylantimony , and others .
Propriétés
IUPAC Name |
diphenylstiborylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJLXBLWQKWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197199 | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylantimony oxide | |
CAS RN |
4756-75-6 | |
| Record name | Triphenylstibine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylantimony oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylstibine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




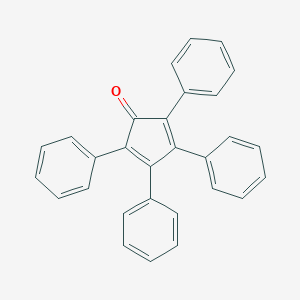
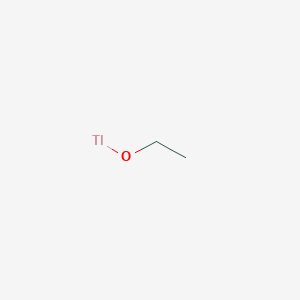


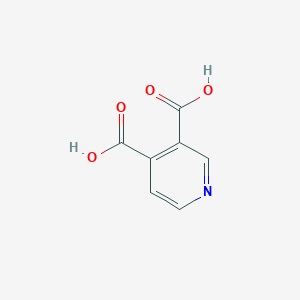
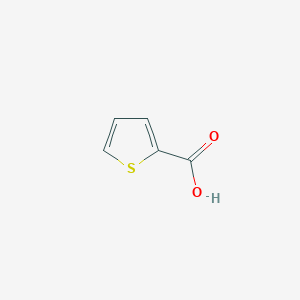
![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)
